

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B1456820

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Indazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities.^{[1][2][3]} These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, are largely synthetic and serve as crucial scaffolds in the development of novel therapeutic agents.^{[1][3]} The indazole nucleus is a key structural motif in several commercially available drugs with anti-inflammatory, antitumor, and anti-HIV properties.^{[1][3]} The strategic placement of substituents on the indazole ring system allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.^[2] Specifically, **7-Bromo-5-(trifluoromethyl)-1H-indazole** is a valuable building block, combining the reactivity of a bromine atom with the metabolic stability and altered electronic properties conferred by the trifluoromethyl group.

Commercial Availability

7-Bromo-5-(trifluoromethyl)-1H-indazole is commercially available from various chemical suppliers, catering primarily to the research and development sector. The availability in different quantities, from milligrams to grams, facilitates its use in both initial screening and later-stage process development. Below is a summary of representative suppliers.

Supplier	Purity	Notes
Sigma-Aldrich	≥96% (HPLC)	Available for research purposes.
Fluorochem	Not specified	Product available for research and development.
AOBChem	>97%	Offered in various pack sizes.
Capot Chemical	Not specified	Safety data sheet available. [4]
ChemicalBook	Not specified	Lists multiple suppliers.

Note: Availability and purity may vary. Researchers should always request a certificate of analysis from the supplier.

Synthesis and Workflow

While specific, detailed public-domain synthesis protocols for **7-Bromo-5-(trifluoromethyl)-1H-indazole** are not extensively documented in the provided search results, a general and plausible synthetic approach can be extrapolated from established methods for analogous indazole derivatives.[\[5\]](#) A common strategy involves the diazotization of a substituted aniline followed by cyclization.

Representative Synthetic Protocol

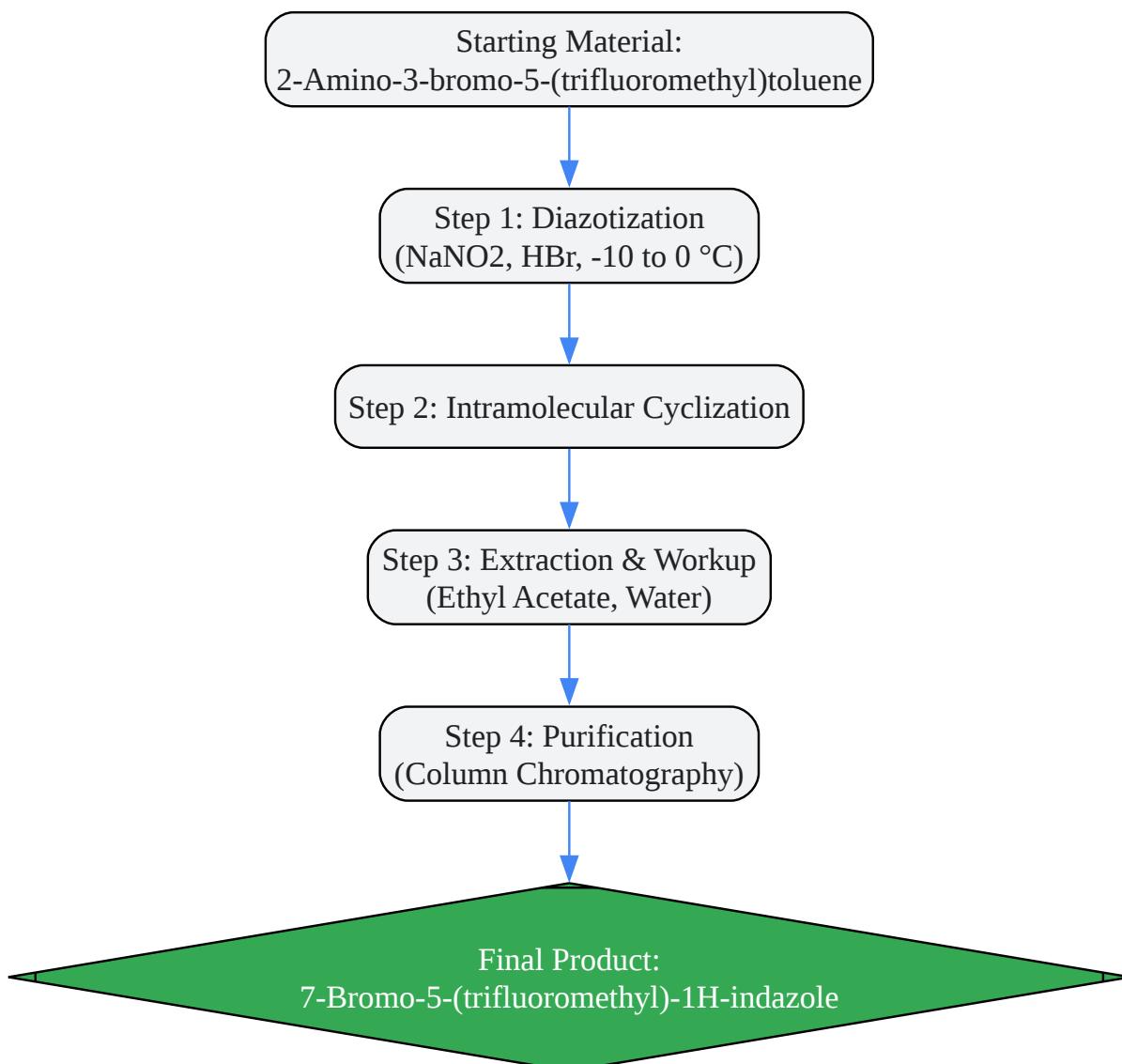
A plausible synthesis could start from 2-amino-3-bromo-5-(trifluoromethyl)toluene. The following is a generalized, illustrative protocol based on common indazole synthesis methodologies:

- **Diazotization:** The starting aniline is dissolved in a suitable acid, such as hydrobromic acid, and cooled to a low temperature (typically -10 to 0 °C).[\[5\]](#)
- A solution of sodium nitrite in water is added dropwise to the aniline solution, maintaining the low temperature to form the diazonium salt.[\[5\]](#)
- **Cyclization:** The in-situ generated diazonium salt undergoes spontaneous or induced cyclization to form the indazole ring. In some procedures, this is followed by neutralization

with a base like sodium bicarbonate.[5]

- **Workup and Purification:** The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[5]
- The crude product is then purified, commonly by column chromatography on silica gel, to yield the final **7-Bromo-5-(trifluoromethyl)-1H-indazole**.

Synthetic Workflow Diagram



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Caption: Generalized synthetic workflow for **7-Bromo-5-(trifluoromethyl)-1H-indazole**.

Physicochemical and Spectroscopic Properties

The key physicochemical properties of **7-Bromo-5-(trifluoromethyl)-1H-indazole** are summarized below. These values are critical for experimental design, including solvent selection and reaction monitoring.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	PubChem[6]
Molecular Weight	265.03 g/mol	PubChem[7]
Monoisotopic Mass	263.951 Da	PubChem[6]
Appearance	Typically a solid powder	General
XLogP3	3.1	PubChem[6]

Predicted Spectroscopic Data: While experimental spectra should be obtained for confirmation, predicted data can be useful. For instance, the mass-to-charge ratios (m/z) for various adducts in mass spectrometry can be predicted.[6]

Applications in Research and Drug Development

The primary utility of **7-Bromo-5-(trifluoromethyl)-1H-indazole** lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position is particularly amenable to substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties.

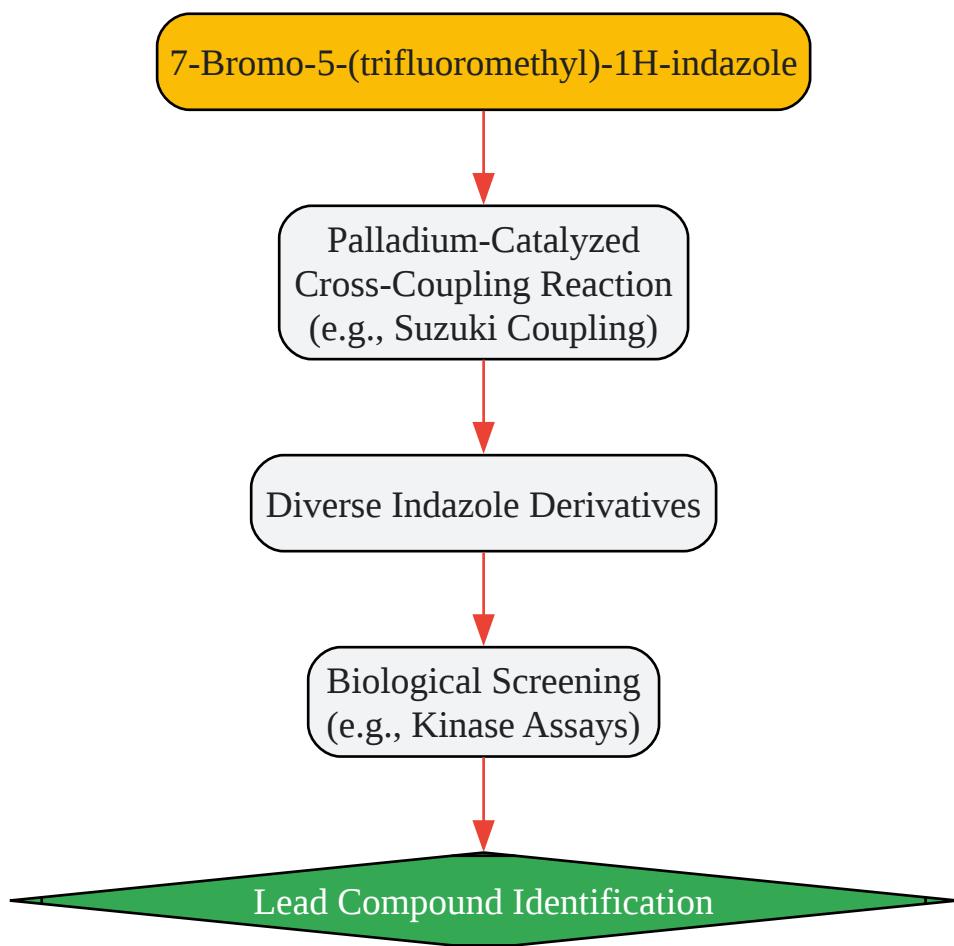
The indazole core itself is a key pharmacophore, and its derivatives are being investigated for a wide range of biological activities, including:

- **Anticancer Agents:** Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[1][2]

- Anti-inflammatory Drugs: The indazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[3]
- Neurological Disorders: Research has explored indazole derivatives for their potential in treating neurodegenerative diseases.[3][8]

Role as a Synthetic Intermediate

The following diagram illustrates how **7-Bromo-5-(trifluoromethyl)-1H-indazole** can be used as a key intermediate in a drug discovery workflow.



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Caption: Role of **7-Bromo-5-(trifluoromethyl)-1H-indazole** in a drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **7-Bromo-5-(trifluoromethyl)-1H-indazole**. The following information is derived from available safety data sheets (SDS).[\[9\]](#)[\[10\]](#)

- GHS Hazard Statements:

- H315: Causes skin irritation.[\[7\]](#)[\[10\]](#)
- H319: Causes serious eye irritation.[\[7\]](#)[\[10\]](#)
- H335: May cause respiratory irritation.[\[7\]](#)[\[10\]](#)

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[9\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[9\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.[\[9\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[9\]](#)

- Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[\[11\]](#)
- Avoid formation of dust.[\[4\]](#)
- Store in a tightly closed container in a dry, cool place.[\[11\]](#)
- Incompatible with strong oxidizing agents.[\[11\]](#)

Researchers should always consult the most current Safety Data Sheet provided by the supplier before handling this compound.[\[4\]](#)[\[10\]](#)[\[11\]](#)

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